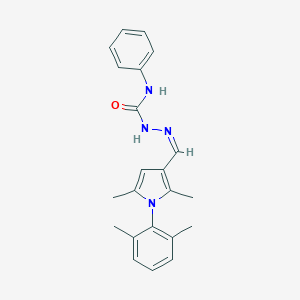![molecular formula C29H24N2O4 B302310 N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302310.png)
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,1-b]furan-2-carbohydrazide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. One of its derivatives, N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide, has been extensively studied for its various biochemical and physiological effects.
Scientific Research Applications
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications. It has been studied for its potential antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and has been found to be effective in reducing inflammation in animal models. Additionally, it has been studied for its potential use as an antimicrobial agent and has shown activity against several bacterial strains.
Mechanism of Action
The mechanism of action of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth, inflammation, and bacterial growth. It has also been suggested that it may work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. Additionally, it has been found to have antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form through recrystallization. It has also shown promising results in several scientific research applications, including antitumor, anti-inflammatory, and antimicrobial properties. However, there are also some limitations to using this compound in lab experiments. It may have limited solubility in certain solvents, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide. One direction is to further investigate its potential antitumor properties and its mechanism of action in cancer cells. Another direction is to explore its potential as an anti-inflammatory agent and its effects on the immune system. Additionally, further research is needed to determine its safety and efficacy as an antimicrobial agent and its potential use in the treatment of infectious diseases.
Synthesis Methods
The synthesis method of N'-[4-(benzyloxy)-3-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain a pure compound.
properties
Molecular Formula |
C29H24N2O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H24N2O4/c1-2-33-27-16-21(12-14-26(27)34-19-20-8-4-3-5-9-20)18-30-31-29(32)28-17-24-23-11-7-6-10-22(23)13-15-25(24)35-28/h3-18H,2,19H2,1H3,(H,31,32)/b30-18+ |
InChI Key |
GQVXRYKUCCPXBW-UXHLAJHPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-(3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302250.png)